

An In-depth Technical Guide to 4-(Cyanomethyl)benzoic Acid

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Compound of Interest

Compound Name: 4-(Cyanomethyl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanomethyl)benzoic acid, a bifunctional aromatic compound, is a versatile building block in organic synthesis and a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a cyanomethyl group, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its applications, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

4-(Cyanomethyl)benzoic acid is a solid at room temperature with the chemical formula $C_9H_7NO_2$. The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (nitrile) influences its physical properties such as melting point and solubility.

Table 1: Physical and Chemical Properties of **4-(Cyanomethyl)benzoic Acid**

| Property | Value | Source |
|-------------------|---|--------|
| IUPAC Name | 4-(cyanomethyl)benzoic acid | [1] |
| CAS Number | 50685-26-2 | [1] |
| Molecular Formula | C ₉ H ₇ NO ₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 208 °C | [1] |
| SMILES | <chem>C1=CC(=CC=C1CC#N)C(=O)O</chem> | [1] |
| InChIKey | RSGBXCFAYHOKQZ-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-(cyanomethyl)benzoic acid**. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **4-(Cyanomethyl)benzoic acid**

| Nucleus | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
|---------|----------------------------------|--------------|---------------------------|---------|
| 1H NMR | 8.13 | d | 2.0 | Acetone |
| | 7.98 | dd | 8.4, 2.0 | |
| | 7.75 | d | 8.4 | |
| 13C NMR | 164.8 | - | - | Acetone |
| | 136.7 | - | - | |
| | 132.2 | - | - | |
| | 131.4 | - | - | |
| | 131.0 | - | - | |
| | 130.9 | - | - | |
| | 129.3 | - | - | |

Data sourced from Green Chem., 2018, 20, 3038.

Synthesis of 4-(Cyanomethyl)benzoic Acid

The synthesis of **4-(cyanomethyl)benzoic acid** can be achieved through various synthetic routes. A common and effective method involves the cyanation of a benzylic halide, such as 4-(bromomethyl)benzonitrile, followed by hydrolysis of the nitrile group at the benzylic position is not the desired route. A more direct approach involves the hydrolysis of a precursor ester, which can be synthesized from commercially available starting materials.

Experimental Protocol: Synthesis from Methyl 4-(bromomethyl)benzoate

This two-step synthesis involves the conversion of methyl 4-(bromomethyl)benzoate to methyl 4-(cyanomethyl)benzoate, followed by hydrolysis to the final product.

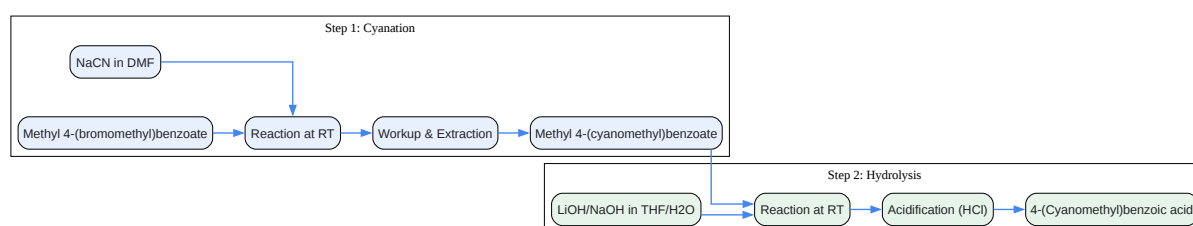
Step 1: Synthesis of Methyl 4-(cyanomethyl)benzoate

- Materials: Methyl 4-(bromomethyl)benzoate, sodium cyanide (NaCN), dimethylformamide (DMF), water, ethyl acetate, brine.
- Procedure:
 1. Dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in DMF in a round-bottom flask.
 2. Add sodium cyanide (1.1 equivalents) to the solution.
 3. Stir the reaction mixture at room temperature for 12-16 hours.
 4. Monitor the reaction progress by thin-layer chromatography (TLC).
 5. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
 6. Wash the combined organic layers with water and then with brine.
 7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-(cyanomethyl)benzoate.
 8. Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to **4-(Cyanomethyl)benzoic Acid**

- Materials: Methyl 4-(cyanomethyl)benzoate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF), water, hydrochloric acid (HCl).
- Procedure:
 1. Dissolve methyl 4-(cyanomethyl)benzoate (1 equivalent) in a mixture of THF and water.
 2. Add LiOH (1.5 equivalents) or NaOH (1.5 equivalents) to the solution.
 3. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
 4. After the reaction is complete, remove the THF under reduced pressure.
 5. Acidify the aqueous solution to pH 2-3 with 1M HCl.

6. Collect the resulting precipitate by vacuum filtration.
7. Wash the solid with cold water and dry under vacuum to obtain **4-(cyanomethyl)benzoic acid**.



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Caption: Synthetic workflow for **4-(Cyanomethyl)benzoic acid**.

Applications in Drug Development and Medicinal Chemistry

4-(Cyanomethyl)benzoic acid and its derivatives are valuable scaffolds in medicinal chemistry. The carboxylic acid group can be readily converted to esters, amides, and other functional groups, allowing for the exploration of structure-activity relationships (SAR). The cyanomethyl group can also participate in various chemical transformations or act as a key interacting moiety with biological targets.

Role as a Linker and Pharmacophore

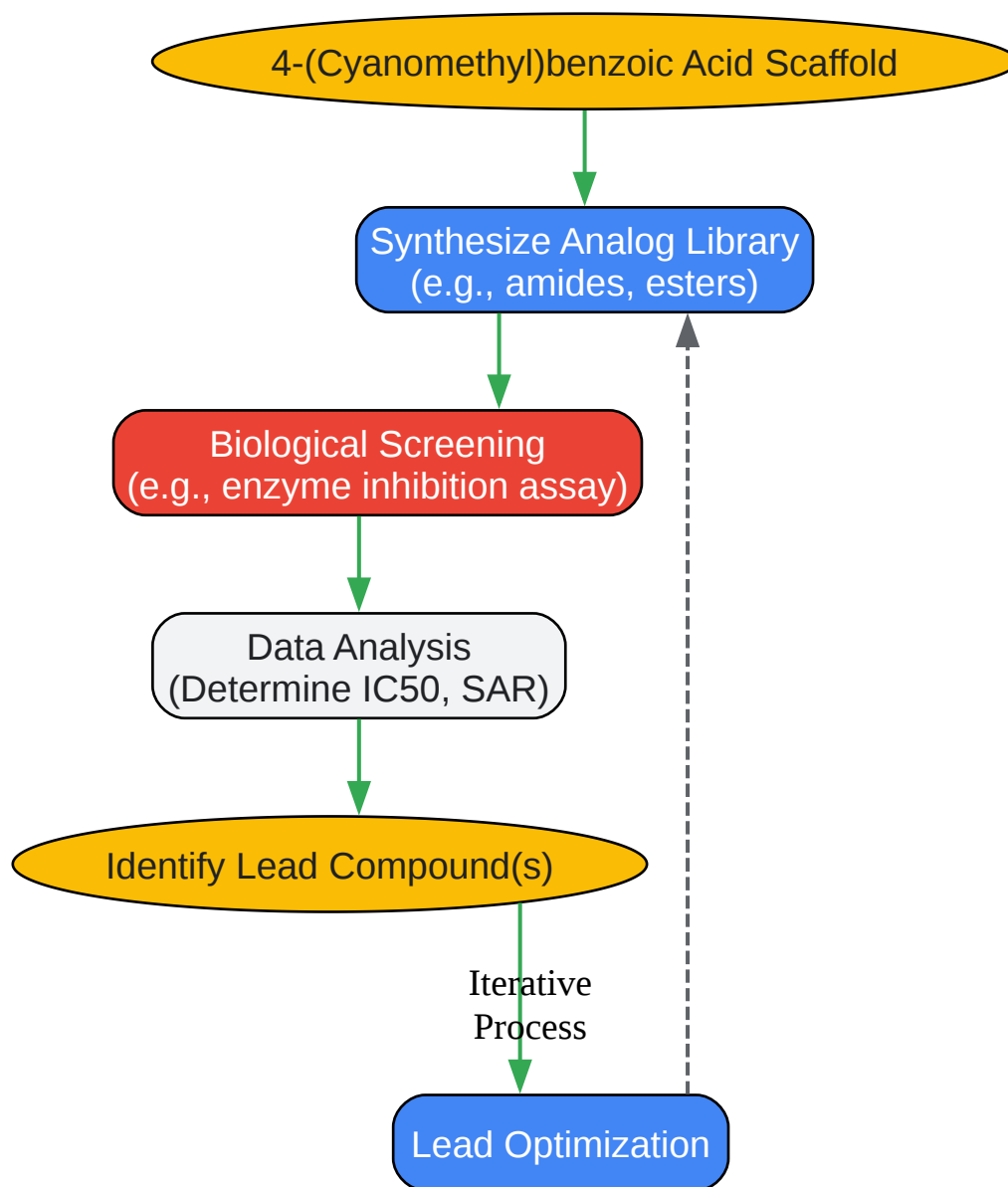
In drug design, **4-(cyanomethyl)benzoic acid** can serve as a rigid linker to connect different pharmacophoric elements. Its defined geometry helps in positioning functional groups for optimal interaction with a biological target. Furthermore, the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Use in the Synthesis of Enzyme Inhibitors

Derivatives of **4-(cyanomethyl)benzoic acid** have been investigated as potential enzyme inhibitors. The design of such inhibitors often involves modifying the carboxylic acid and the aromatic ring to achieve high affinity and selectivity for the target enzyme's active site. While specific IC₅₀ values for **4-(cyanomethyl)benzoic acid** itself are not widely reported, its derivatives are actively being studied.

Workflow for Structure-Activity Relationship (SAR) Studies

A common workflow in medicinal chemistry involves the synthesis of a library of analogs based on a core scaffold like **4-(cyanomethyl)benzoic acid** to probe the SAR.



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Caption: General workflow for SAR studies using the scaffold.

Conclusion

4-(Cyanomethyl)benzoic acid is a key chemical intermediate with significant potential in both academic research and industrial applications, particularly in the realm of drug discovery. Its straightforward synthesis and the reactivity of its dual functional groups make it an attractive starting material for the creation of diverse molecular architectures. Future research will likely

continue to explore the utility of this compound in the development of novel therapeutics and advanced materials.

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References

- 1. 4-(Cyanomethyl)benzoic acid | C₉H₇NO₂ | CID 270871 - PubChem [pubchem.ncbi.nlm.nih.gov]
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